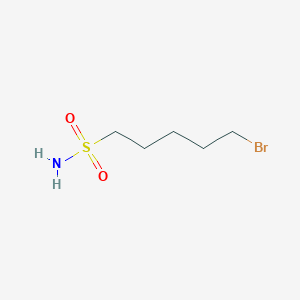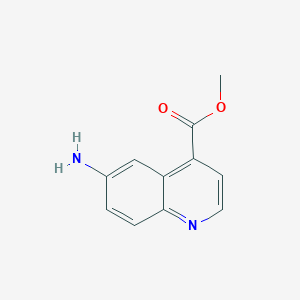
Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate is a chemical compound with a unique structure that includes a tert-butyl group, a difluoromethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate typically involves the reaction of tert-butyl 4-methyl-pyrrolidine-3-carboxylate with a difluoromethylating agent. Common reagents used in this process include difluoromethyl iodide or difluoromethyl sulfone, along with a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways . The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-methyl-pyrrolidine-3-carboxylate
- Difluoromethyl pyrrolidine derivatives
- Tert-butyl pyrrolidine carboxylates
Uniqueness
Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate is unique due to the presence of both the difluoromethyl and tert-butyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for selective interactions with biological targets .
Properties
Molecular Formula |
C11H19F2NO2 |
|---|---|
Molecular Weight |
235.27 g/mol |
IUPAC Name |
tert-butyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H19F2NO2/c1-10(2,3)16-8(15)7-5-14-6-11(7,4)9(12)13/h7,9,14H,5-6H2,1-4H3 |
InChI Key |
LXERMKRFWFWZOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1C(=O)OC(C)(C)C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


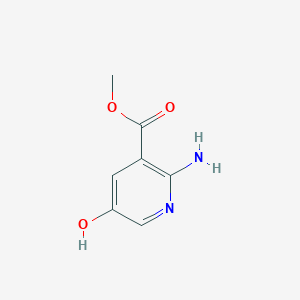

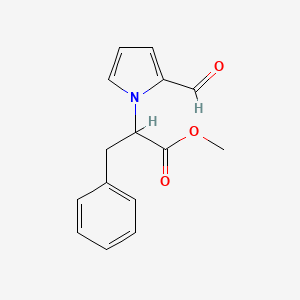
![2,5,8-Triazaspiro[3.5]nonan-7-one](/img/structure/B13512495.png)
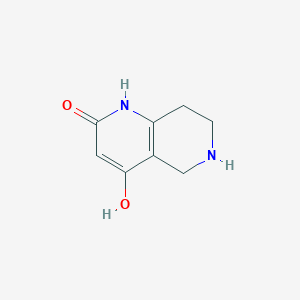

![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)
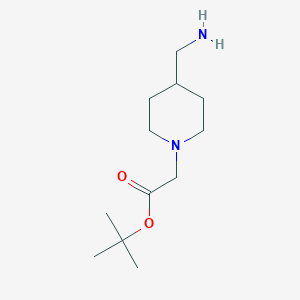
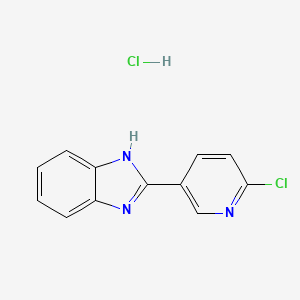

![[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13512542.png)
![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)
